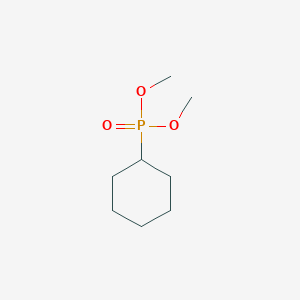

Dimethyl cyclohexylphosphonate

Description

Properties

IUPAC Name |

dimethoxyphosphorylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O3P/c1-10-12(9,11-2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOVYDFZXJIQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1CCCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503575 | |

| Record name | Dimethyl cyclohexylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-61-8 | |

| Record name | Dimethyl cyclohexylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl cyclohexylphosphonate synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl Cyclohexylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMCP), identified by CAS number 1641-61-8, is an organophosphorus compound featuring a direct carbon-phosphorus bond.[1][2][3] Its molecular formula is C₈H₁₇O₃P, with a molecular weight of approximately 192.19 g/mol .[1][2] Phosphonates, as a class, are of significant interest in medicinal chemistry and materials science due to their role as stable mimics of phosphate esters, enzyme inhibitors, and versatile reagents in organic synthesis, such as in the Horner-Wadsworth-Emmons reaction.[4][5] This guide provides a comprehensive overview of the primary synthetic route to DMCP, detailed purification protocols, and a multi-faceted approach to its structural characterization, grounded in established analytical techniques.

Core Synthesis: The Michaelis-Arbuzov Reaction

The most reliable and widely employed method for forming the C-P bond in compounds like DMCP is the Michaelis-Arbuzov reaction.[6][7][8] First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction involves the transformation of a trivalent phosphite ester into a pentavalent phosphonate upon reaction with an alkyl halide.[6][7]

Reaction Mechanism and Rationale

The reaction proceeds via a two-step mechanism. The initial step is a nucleophilic Sₙ2 attack by the lone pair of electrons on the phosphorus atom of trimethyl phosphite onto the electrophilic carbon of a cyclohexyl halide. This forms a quasi-stable trialkoxyphosphonium salt intermediate.[6][7] In the subsequent step, the displaced halide anion acts as a nucleophile, attacking one of the methyl carbons of the phosphonium salt in a second Sₙ2 reaction. This results in the formation of the thermodynamically stable pentavalent phosphonate and a methyl halide byproduct.[7][8]

The choice of reagents is critical. Trimethyl phosphite serves as the phosphorus source. For the alkyl halide, cyclohexyl bromide or cyclohexyl iodide are preferred over cyclohexyl chloride due to the better leaving group ability of bromide and iodide, which facilitates the initial Sₙ2 attack.[6] The reaction is typically driven by heat, which promotes the dealkylation of the phosphonium intermediate.

Caption: The Michaelis-Arbuzov reaction mechanism for DMCP synthesis.

Experimental Protocol: Synthesis and Purification

This protocol outlines a self-validating system for the synthesis and subsequent purification of this compound. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Equipment

-

Reactants: Cyclohexyl bromide, Trimethyl phosphite

-

Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, distillation apparatus, vacuum pump

-

Safety: Standard laboratory PPE (safety glasses, lab coat, gloves)

Step-by-Step Synthesis Procedure

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere to prevent side reactions with moisture.

-

Reagent Addition: Charge the flask with cyclohexyl bromide (1.0 eq). Begin stirring and add trimethyl phosphite (1.1-1.2 eq) to the flask. The use of a slight excess of the phosphite ensures complete consumption of the alkyl halide.

-

Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) using a heating mantle. Monitor the reaction progress by TLC or GC-MS. The reaction is generally complete within 3-6 hours. A key indicator of reaction progress is the formation of the volatile byproduct, methyl bromide.

-

Workup & Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the volatile methyl bromide and any excess trimethyl phosphite under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation. The lower boiling point impurities are removed first, followed by the collection of the pure this compound fraction.

-

Structural Characterization and Data Analysis

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.

Caption: Overall experimental workflow for DMCP synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for the structural elucidation of DMCP.

-

³¹P NMR: This is the most direct method for analyzing organophosphorus compounds.[9][10] ³¹P NMR offers high sensitivity due to the 100% natural abundance of the ³¹P nucleus and a wide chemical shift range, which minimizes signal overlap.[11][12] For a phosphonate like DMCP, a single resonance is expected, typically in the range of δ = 25-35 ppm (referenced to 85% H₃PO₄).[13] The spectrum is usually recorded with proton decoupling to produce a sharp singlet.

-

¹H NMR: The proton NMR spectrum provides detailed information about the cyclohexyl and methyl groups.

-

-OCH₃ Protons: A doublet is expected around δ = 3.7 ppm . The signal is split into a doublet due to coupling with the phosphorus atom, with a characteristic coupling constant of ³JP-H ≈ 11 Hz.

-

Cyclohexyl Protons: A series of complex multiplets will be observed between δ = 1.0-2.2 ppm , corresponding to the axial and equatorial protons of the cyclohexane ring.

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework.

-

-OCH₃ Carbons: A signal appearing as a doublet around δ = 52 ppm due to coupling with the phosphorus atom.

-

Cyclohexyl Carbons: Multiple signals between δ = 25-40 ppm . The carbon directly attached to the phosphorus atom (C1) will exhibit the largest C-P coupling constant.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Phosphonates exhibit several characteristic absorption bands.[14]

-

P=O Stretch: A very strong and prominent absorption band is expected in the range of 1250-1230 cm⁻¹ .[14] This is one of the most diagnostic peaks for phosphonates.

-

P-O-C Stretch: Strong bands corresponding to the P-O-C asymmetric and symmetric stretches are typically found around 1050-1020 cm⁻¹ and 800-750 cm⁻¹ .

-

C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl and methyl groups will be observed in the 2950-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[15]

-

Molecular Ion (M⁺): Under electron ionization (EI), the molecular ion peak corresponding to the mass of C₈H₁₇O₃P should be observed at m/z = 192 .[1][16]

-

Fragmentation: Common fragmentation pathways for phosphonates include the loss of alkoxy groups (-OCH₃) and rearrangements. Key fragment ions for DMCP might include peaks at m/z corresponding to [M-OCH₃]⁺ and fragments of the cyclohexyl ring.

Summary of Characterization Data

| Property | Expected Value/Observation | Source |

| Molecular Formula | C₈H₁₇O₃P | [1][2] |

| Molecular Weight | 192.19 g/mol | [1][2] |

| ³¹P NMR Chemical Shift (δ) | 25-35 ppm | [13] |

| ¹H NMR (δ, -OCH₃) | ~3.7 ppm (doublet, ³JP-H ≈ 11 Hz) | |

| IR Absorption (P=O) | 1250-1230 cm⁻¹ (strong) | [14] |

| IR Absorption (P-O-C) | 1050-1020 cm⁻¹ (strong) | |

| Mass Spectrum (M⁺) | m/z = 192 | [1] |

Safety and Handling

This compound is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][3] All handling should be performed in a chemical fume hood. Avoid breathing vapors and ensure direct contact with skin and eyes is prevented through the use of appropriate PPE.[3] Store in a cool, dry, and well-ventilated area.

Conclusion

The synthesis of this compound is reliably achieved through the classic Michaelis-Arbuzov reaction, a robust method for C-P bond formation. This guide details a complete workflow from synthesis to high-purity product, validated by a rigorous suite of analytical techniques including multinuclear NMR, IR spectroscopy, and mass spectrometry. The provided protocols and characterization data serve as a foundational reference for researchers engaged in the synthesis and application of novel phosphonate compounds.

References

-

Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Zenobi, M. C., Luengo, C. V., Avena, M. J., & Rueda, E. H. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270-276. Retrieved January 14, 2026, from [Link]

-

Sarkouhi, M., Shamsipur, M., & Hassan, J. (2012). ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis. Environmental Monitoring and Assessment, 184(12), 7383-7393. Retrieved January 14, 2026, from [Link]

-

³¹P NMR Study on Some Phosphorus-Containing Compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. (n.d.). Retrieved January 14, 2026, from [Link]

-

Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules. (2021). arXiv. Retrieved January 14, 2026, from [Link]

-

Phosphorus-31 nuclear magnetic resonance. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

³¹P NMR chemical shifts for various types of organophosphorus esters. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Al-Badri, Z. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(23), 8235. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

IR spectra of the phosphonate ligands. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Michaelis–Arbuzov reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

New synthesis and reactions of phosphonates. (n.d.). Iowa Research Online. Retrieved January 14, 2026, from [Link]

-

This compound (C8H17O3P). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

-

INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. (n.d.). Canadian Science Publishing. Retrieved January 14, 2026, from [Link]

-

Arbuzov Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

Product Class 15: Alkylphosphonic Acids and Derivatives. (n.d.). Science of Synthesis. Retrieved January 14, 2026, from [Link]

-

Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. (2021). MDPI. Retrieved January 14, 2026, from [Link]

-

Direct Aryloxylation/Alkyloxylation of Dialkyl Phosphonates for the Synthesis of Mixed Phosphonates. (2018). Angewandte Chemie International Edition. Retrieved January 14, 2026, from [Link]

-

Infrared spectroscopy of different phosphates structures. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(4), 722-727. Retrieved January 14, 2026, from [Link]

-

Dimethyl methylphosphonate. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

¹H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Dimethyl-cyclohexyl-phosphine - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS. (2024). Journal of Chromatography A, 1730, 465163. Retrieved January 14, 2026, from [Link]

-

Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H or P(O)-R Bonds. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. (2023). MDPI. Retrieved January 14, 2026, from [Link]

-

Coupled and Decoupled ¹³C-NMR of Dimethyl Methylphosphonate. (2020). YouTube. Retrieved January 14, 2026, from [Link]

- Method for synthesizing dimethyl methylphosphonate. (n.d.). Google Patents.

-

2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound | C8H17O3P | CID 12589506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 1641-61-8 [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Research Portal [iro.uiowa.edu]

- 6. jk-sci.com [jk-sci.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. PubChemLite - this compound (C8H17O3P) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carboxaldehyde

A Note on Chemical Identification: This guide focuses on the properties and applications of 1-Methyl-1H-imidazole-2-carboxaldehyde (CAS Number: 13750-81-7) . The initial topic query included CAS number 1641-61-8, which corresponds to Dimethyl cyclohexylphosphonate .[1][2][3][4][5] To ensure clarity and provide a focused technical resource, this document will primarily detail the scientifically significant building block, 1-Methyl-1H-imidazole-2-carboxaldehyde. A brief profile of this compound is provided in a separate section for completeness.

Part 1: Core Profile and Physicochemical Properties of 1-Methyl-1H-imidazole-2-carboxaldehyde

1-Methyl-1H-imidazole-2-carboxaldehyde is a heterocyclic aldehyde that serves as a crucial building block in organic and medicinal chemistry. Its unique structure, featuring a methylated imidazole ring with a reactive aldehyde group, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel ligands and pharmaceutical agents.

The physical and chemical properties of this compound are summarized below:

| Property | Value | Source |

| CAS Number | 13750-81-7 | [6][7] |

| Molecular Formula | C₅H₆N₂O | [6][7] |

| Molecular Weight | 110.11 g/mol | [6][7][8] |

| Appearance | Colorless to light yellow liquid or solid | [9] |

| Melting Point | 36-39 °C | |

| Boiling Point | 70-74 °C at 1 mmHg | |

| Flash Point | 102 °C (215.6 °F) - closed cup | |

| Solubility | Soluble in water and organic solvents. | [9] |

| InChI Key | UEBFLTZXUXZPJO-UHFFFAOYSA-N | [6][7] |

| SMILES | CN1C=CN=C1C=O |

Part 2: Synthesis and Reactivity

Synthetic Pathways

While several methods exist for the synthesis of imidazole-based aldehydes, a common approach involves the formylation of a protected 1-methylimidazole. A generalized reaction scheme is the lithiation of an appropriate imidazole precursor followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[10]

A representative laboratory-scale synthesis protocol for a related compound, imidazole-2-carboxaldehyde, which can be subsequently methylated, is described in Organic Syntheses. This multi-step process begins with the reaction of imidazole with benzoyl chloride, followed by acid-catalyzed rearrangement and subsequent hydrolysis to yield the desired aldehyde.[11]

Key Reactivity and Applications in Drug Development

The aldehyde functional group is the primary site of reactivity, readily undergoing condensation reactions. This property is extensively exploited in the synthesis of Schiff bases and tripodal ligands.

-

Schiff Base Formation: 1-Methyl-1H-imidazole-2-carboxaldehyde reacts with primary amines to form Schiff bases (imines). These compounds are valuable intermediates and have been investigated for their biological activities.

-

Ligand Synthesis: A significant application is its use in synthesizing multidentate ligands for coordination chemistry. For instance, it undergoes a condensation reaction with tris(2-aminoethyl)amine (tren) to form tripodal ligands. These ligands can then chelate with various metal ions, such as iron(II) and copper(II), to form stable complexes. These metal complexes are instrumental in modeling the active sites of metalloenzymes and developing catalysts for various chemical transformations.

The following diagram illustrates the workflow for synthesizing a tripodal ligand and its subsequent complexation with a metal ion, a common application for this aldehyde in research settings.

Sources

- 1. fishersci.fi [fishersci.fi]

- 2. fishersci.com [fishersci.com]

- 3. CAS#:4545-18-0 | N-(cyclohexylideneamino)-4-methyl-benzenesulfonamide | Chemsrc [chemsrc.com]

- 4. scribd.com [scribd.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 7. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 8. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Dimethyl cyclohexylphosphonate molecular weight and formula

An In-Depth Technical Guide to Dimethyl Cyclohexylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (DMCP) is an organophosphorus compound characterized by a cyclohexane ring bonded directly to a phosphonate group. While specific, widespread applications in literature are sparse, its structural motifs—a phosphonate ester and a bulky cycloalkane group—position it as a compound of interest for synthetic chemistry, materials science, and as a potential building block in medicinal chemistry. This guide provides a comprehensive overview of DMCP's core physicochemical properties, a detailed, field-proven synthesis protocol via the Michaelis-Arbuzov reaction, and a discussion of its potential applications grounded in the established roles of related phosphonate compounds.

Core Molecular and Physical Properties

Understanding the fundamental properties of this compound is critical for its application in any research or development setting. The compound is a colorless liquid under standard conditions and possesses a unique combination of a non-polar cyclohexyl group and a polar phosphonate moiety, influencing its solubility and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇O₃P | [1][2][3] |

| Molecular Weight | 192.19 g/mol | [1][2][3] |

| IUPAC Name | dimethoxyphosphorylcyclohexane | [1] |

| CAS Number | 1641-61-8 | [2][3] |

| Appearance | Colorless Liquid | [4] |

| Canonical SMILES | COP(=O)(C1CCCCC1)OC | [1] |

| InChIKey | OZOVYDFZXJIQPR-UHFFFAOYSA-N | [1] |

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The formation of a carbon-phosphorus (C-P) bond is most effectively achieved through the Michaelis-Arbuzov reaction.[5] This reaction is the cornerstone of organophosphorus chemistry and provides a reliable pathway to synthesize phosphonate esters like DMCP.[3]

Mechanistic Principle

The reaction proceeds via a two-step Sₙ2 mechanism.[5]

-

Nucleophilic Attack: The trivalent phosphorus atom of a trialkyl phosphite (e.g., trimethyl phosphite) acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., bromocyclohexane). This forms a quasi-stable phosphonium salt intermediate.[2][5]

-

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the electrophilic methyl carbons on the phosphonium intermediate. This cleaves a methyl-oxygen bond, yielding the final pentavalent phosphonate product (this compound) and a methyl halide byproduct (e.g., methyl bromide).

Caption: The Michaelis-Arbuzov reaction pathway for DMCP synthesis.

Experimental Protocol: Synthesis of DMCP

This protocol describes the synthesis of this compound from bromocyclohexane and trimethyl phosphite.

Materials & Equipment:

-

Bromocyclohexane (reagent grade)

-

Trimethyl phosphite (reagent grade)

-

Round-bottom flask (e.g., 250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware and safety equipment

Procedure:

-

System Preparation: Assemble the round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet/outlet. Ensure the entire apparatus is dry by oven-drying glassware or flame-drying under vacuum.

-

Charging the Flask: Under a positive pressure of inert gas, charge the flask with trimethyl phosphite (1.1 equivalents). Begin stirring.

-

Reactant Addition: Slowly add bromocyclohexane (1.0 equivalent) to the flask dropwise using an addition funnel. The reaction is often exothermic; control the addition rate to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to a temperature of 120-140°C. The choice of temperature is critical; it must be sufficient to facilitate the dealkylation of the phosphonium intermediate but not so high as to cause significant side reactions or decomposition.[5] Maintain the reaction at this temperature for 3-5 hours. Monitor the reaction progress by observing the cessation of methyl bromide evolution (if using a bubbler) or by TLC/GC-MS if available.

-

Purification:

-

Cool the reaction mixture to room temperature.

-

The primary byproduct, methyl bromide, is a volatile gas and will have mostly escaped. Any remaining volatile impurities and excess trimethyl phosphite can be removed by distillation at atmospheric pressure.

-

The desired product, this compound, is a higher-boiling liquid. Purify it by vacuum distillation. The reduced pressure allows for distillation at a lower temperature, preventing thermal degradation.

-

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry.

Self-Validation and Causality:

-

Inert Atmosphere: The use of an inert atmosphere is crucial because trivalent phosphorus compounds like trimethyl phosphite can be susceptible to oxidation.

-

Excess Phosphite: Using a slight excess of trimethyl phosphite ensures the complete conversion of the limiting alkyl halide.

-

Thermal Control: The reaction is driven by heat. The initial nucleophilic attack may occur at lower temperatures, but the dealkylation step typically requires thermal energy to overcome its activation barrier.[5]

-

Vacuum Distillation: This is the standard and most effective method for purifying non-volatile liquid phosphonates, as it protects the C-P and P-O bonds from cleavage at high temperatures.

Applications in Research and Development

While DMCP is commercially available, its specific use in published research is not widespread.[6] However, based on the known applications of organophosphonates, we can infer its potential utility in several key areas. Phosphonate derivatives are valued for their role as precursors to bioactive compounds, particularly in the development of antiviral and anticancer drugs, as well as enzyme inhibitors.[7]

Potential as a Synthetic Building Block

DMCP serves as a stable precursor for more complex molecules. The phosphonate methyl esters can be hydrolyzed to the corresponding phosphonic acid, a versatile functional group. The cyclohexyl group provides steric bulk and lipophilicity, which can be advantageous in drug design for modulating solubility and binding to hydrophobic pockets in target proteins.[8]

Link to Proteomics Research

Several vendors classify DMCP as a "biochemical for proteomics research".[6] This classification is likely speculative and may be confused with the technique of "dimethyl labeling," a cost-effective method in quantitative proteomics where peptides are labeled using formaldehyde and cyanoborohydride to add dimethyl groups to primary amines.[4][9][10] There is no clear, documented protocol for the use of DMCP itself as a reagent in these methods. However, its structural similarity to other organophosphorus probes could suggest a potential, yet unexplored, role as a chemical probe or inhibitor for certain enzyme classes studied in proteomics, such as serine hydrolases.

Analogue for Drug Discovery

The cyclohexylphosphonate scaffold is a component of more complex molecules found in chemical screening libraries. For example, dimethyl [1-(3,4-dichloroanilino)cyclohexyl]phosphonate is listed as a screening compound, indicating that this core structure is of interest in the search for new bioactive agents. DMCP could serve as a starting material or a non-functionalized control compound in such studies.

Caption: Potential application pathways for this compound.

Safety and Handling

DMCP must be handled with appropriate care, following standard laboratory safety protocols for irritant chemicals.

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][11] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][11] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [1][11] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

Conclusion

This compound is a well-defined organophosphorus compound with established physical properties and a straightforward, reliable synthesis route via the Michaelis-Arbuzov reaction. While its direct applications in drug development and proteomics are not yet extensively documented in peer-reviewed literature, its structure is analogous to scaffolds used in these fields. Its primary value for researchers currently lies in its utility as a synthetic intermediate and as a foundational molecule for exploring the structure-activity relationships of cyclohexyl-containing phosphonates. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant properties.

References

-

Title: this compound | C8H17O3P Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction Source: MDPI URL: [Link]

-

Title: Michaelis–Arbuzov reaction Source: J&K Scientific LLC URL: [Link]

-

Title: Michaelis–Arbuzov reaction Source: Wikipedia URL: [Link]

-

Title: Arbuzov Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Applications of stable isotope dimethyl labeling in quantitative proteomics Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: Dimethyl Labeling-Based Quantitative Proteomics of Recalcitrant Cocoa Pod Tissue Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance Source: MDPI URL: [Link]

-

Title: Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability Source: ScienceOpen URL: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Arbuzov Reaction [organic-chemistry.org]

- 4. Applications of stable isotope dimethyl labeling in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. scienceopen.com [scienceopen.com]

- 9. Dimethyl Labeling-Based Quantitative Proteomics of Recalcitrant Cocoa Pod Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C8H17O3P | CID 12589506 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl Cyclohexylphosphonate: Synthesis, Characterization, and Applications in Drug Development

Introduction: Unveiling the Potential of a Versatile Organophosphorus Compound

Dimethyl cyclohexylphosphonate, systematically named dimethoxyphosphorylcyclohexane by IUPAC, is an organophosphorus compound featuring a cyclohexyl group and two methoxy groups attached to a central phosphorus atom.[1] Its chemical formula is C8H17O3P, with a molecular weight of 192.19 g/mol .[1] This molecule belongs to the broader class of phosphonates, which are recognized for their diverse applications in medicinal chemistry, materials science, and agriculture. Phosphonates are notably stable analogues of phosphate esters and are known to interact with biological systems, often by mimicking natural phosphates.[2] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential as a valuable building block in the development of novel therapeutics.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development.

| Property | Value | Source |

| IUPAC Name | dimethoxyphosphorylcyclohexane | PubChem[1] |

| CAS Number | 1641-61-8 | PubChem[1] |

| Molecular Formula | C8H17O3P | PubChem[1] |

| Molecular Weight | 192.19 g/mol | PubChem[1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Expected to be soluble in organic solvents |

The structure of this compound, with its tetrahedral phosphorus center, is key to its reactivity and biological activity.

Caption: 2D representation of this compound.

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of phosphonates with a P-C bond is the Michaelis-Arbuzov reaction.[2][3][4] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide to form a phosphonium intermediate, which then undergoes dealkylation to yield the final phosphonate product.[3]

Caption: Michaelis-Arbuzov reaction workflow for synthesis.

Experimental Protocol: A Self-Validating System

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction.

Materials:

-

Trimethyl phosphite

-

Cyclohexyl bromide (or iodide)

-

Anhydrous toluene (solvent)

-

Nitrogen gas supply

-

Heating mantle with a temperature controller

-

Reflux condenser

-

Magnetic stirrer

-

Standard glassware for organic synthesis

Procedure:

-

Inert Atmosphere: Assemble the reaction apparatus (round-bottom flask, reflux condenser) and flush with dry nitrogen gas to ensure an inert atmosphere. This is crucial as phosphites can be sensitive to oxidation.

-

Reagent Addition: To the reaction flask, add cyclohexyl bromide (1.0 equivalent) dissolved in anhydrous toluene.

-

Initiation: While stirring, add trimethyl phosphite (1.1 equivalents) to the solution. An excess of the phosphite is used to ensure complete conversion of the alkyl halide.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of methyl bromide evolution.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess trimethyl phosphite under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

-

Characterization and Analytical Techniques

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons and the methoxy protons. The methoxy protons will appear as a doublet due to coupling with the phosphorus atom (³J(P,H) ≈ 10-12 Hz). The cyclohexyl protons will exhibit complex multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show signals for the cyclohexyl carbons and a signal for the methoxy carbons, which will also be coupled to the phosphorus atom.

-

³¹P NMR: The phosphorus-31 NMR spectrum is the most definitive technique for characterizing phosphonates. A single resonance is expected in the region of δ 25-35 ppm (relative to 85% H₃PO₄), which is characteristic of alkylphosphonates.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The EI mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 192. Key fragmentation pathways would involve the loss of methoxy groups, the cyclohexyl group, and rearrangements characteristic of phosphonates.[6]

Applications in Drug Development: A Landscape of Possibilities

While specific applications of this compound in marketed drugs are not extensively documented, the broader class of phosphonates and organophosphorus compounds holds significant promise in medicinal chemistry.

Cholinesterase Inhibition

Organophosphorus compounds are well-known inhibitors of cholinesterases, enzymes crucial for the regulation of the neurotransmitter acetylcholine.[7] The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[7] Related compounds, such as cyclohexylmethylphosphonofluoridate (cyclosarin), are potent cholinesterase inhibitors.[8] This suggests that this compound could serve as a scaffold for the design of novel, selective cholinesterase inhibitors with potential therapeutic applications.

Caption: Potential mechanism of action as a cholinesterase inhibitor.

Antiviral and Anticancer Research

Phosphonates are widely explored in the development of antiviral and anticancer agents.[9][10][11][12][13] They can act as mimics of phosphate-containing biomolecules, thereby inhibiting key enzymes in viral replication or cancer cell proliferation. While no direct antiviral or anticancer activity has been reported for this compound itself, its structure provides a versatile platform for the synthesis of more complex molecules with potential therapeutic value. For instance, it could be used as a precursor to introduce the cyclohexylphosphonate moiety into nucleoside analogues or other targeted drug delivery systems.[14][15]

Safety, Handling, and Storage

This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety goggles or a face shield must be worn.

-

Lab Coat: A flame-retardant lab coat is required.

-

Respiratory Protection: All handling should be performed in a well-ventilated fume hood.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Conclusion and Future Perspectives

This compound is a valuable organophosphorus compound with well-defined chemical properties and established synthetic routes. While its direct applications in drug development are still emerging, its structural features and the known biological activities of related phosphonates position it as a promising scaffold for the design of novel therapeutic agents, particularly in the areas of neurodegenerative diseases, and potentially as a building block for antiviral and anticancer drugs. Further research into its biological activity and the synthesis of its derivatives is warranted to fully unlock its therapeutic potential.

References

- Worek, F., Thiermann, H., Szinicz, L., & Eyer, P. (2004). Inhibition, reactivation and aging kinetics of cyclohexylmethylphosphonofluoridate-inhibited human cholinesterases. Toxicology, 201(1-2), 45-55.

- Royal Society of Chemistry. (2017). IV. NMR Spectra.

- Wikipedia. (n.d.). Michaelis–Arbuzov reaction.

- ResearchGate. (n.d.).

- Karpenko, Y. V., & Kotsyuruba, A. V. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(11), 3233.

- J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction.

- Kim, J. H., Hong, J. H., & Chong, Y. (2003). Synthesis and antiviral activity of novel trans-2,2-dimethyl cyclopropyl nucleosides. Archives of Pharmacal Research, 26(11), 887-891.

- Wikipedia. (n.d.). Cholinesterase inhibitor.

- University of New Hampshire Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo.

- Radić, Z., & Taylor, P. (2002). Reactivators of Organophosphate-Inhibited Cholinesterase. Phenylhydroxymethyl and Cyclohexylhydroxymethyl Substituted Bis-Pyridinium Monooximes.

- Colović, M. B., Krstić, D. Z., Petrović, S. D., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335.

- Lee, K., Choi, Y., & Gmeiner, W. H. (2007). Synthesis and antiviral evaluation of novel cyclopropyl nucleosides, phosphonate nucleosides and phosphonic acid nucleosides. Bioorganic & Medicinal Chemistry, 15(24), 7676-7683.

- Hostetler, K. Y. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Research, 82(2), A84-A98.

- ResearchGate. (n.d.). Synthesis and structures of alkoxyalkyl analogs of CDV and cCDV.

- Royal Society of Chemistry. (n.d.). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-.

- Mass Spectrometry: Fragment

- Synthesis of polycyclic compounds with antiviral activity. (n.d.).

- MDPI. (n.d.). Editorial for the Special Issue “Advances in the Development of Anticancer Drugs”.

- PubChem. (n.d.).

- al-Jafari, A. A., Duhaiman, A. S., & Kamal, M. A. (1995). Inhibition of human acetylcholinesterase by cyclophosphamide. Toxicology, 96(1), 1-6.

- National Center for Biotechnology Information. (n.d.).

- SciSpace. (n.d.). Advances in the development of hybrid anticancer drugs.

- TriLink BioTechnologies. (n.d.).

- National Center for Biotechnology Information. (n.d.). Development of anti-cancer drugs.

- National Center for Biotechnology Information. (n.d.). Anticancer Drug Development.

- ChemRxiv. (n.d.). 31P NMR chemical shift anisotropy in paramagnetic lanthanide phosphide complexes.

- ResearchGate. (n.d.). Quantum-chemical calculations of chemical shifts in NMR spectra of organic molecules: V.

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.

- DTIC. (1980). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane.

- ResearchGate. (n.d.).

- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 3,4-Dimethyl-2-hexene.4-Dimethyl-2-hexene.

Sources

- 1. This compound | C8H17O3P | CID 12589506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Inhibition, reactivation and aging kinetics of cyclohexylmethylphosphonofluoridate-inhibited human cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Breaking the Bottleneck in Anticancer Drug Development: Efficient Utilization of Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Development of anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antiviral activity of novel trans-2,2-dimethyl cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antiviral evaluation of novel cyclopropyl nucleosides, phosphonate nucleosides and phosphonic acid nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's In-Depth Technical Guide to Commercial Sources of Dimethyl Cyclohexylphosphonate

For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a critical first step in ensuring the validity and success of their work. Dimethyl cyclohexylphosphonate (CAS No. 1641-61-8), an organophosphorus compound with a molecular weight of 192.19 g/mol , is a versatile intermediate and building block in various research and development applications. This guide provides a comprehensive overview of its commercial sources, quality considerations, and practical applications to empower researchers in making informed procurement decisions.

Navigating the Commercial Landscape: Key Suppliers and Product Offerings

Identifying a reliable supplier for a specialized chemical like this compound requires careful consideration of factors such as product purity, available quantities, and the supplier's reputation for quality and consistency. Below is a comparative analysis of prominent commercial sources.

Table 1: Comparison of Commercial Suppliers for this compound

| Supplier | Brand/Product Line | Typical Purity | Available Quantities | Notes |

| Santa Cruz Biotechnology, Inc. | ChemCruz® | Research Grade (Purity typically not specified on the website, refer to Certificate of Analysis) | Gram to multi-gram scale | A well-known supplier of biochemicals for research use.[1][2][3] |

| Thermo Fisher Scientific | Alfa Aesar / Acros Organics | ≥95% (Typical) | Gram to kilogram scale | A major distributor of laboratory chemicals and reagents.[4][5] |

| Sigma-Aldrich (Merck) | AldrichCPR | Custom synthesis and research quantities may be available. | Varies | A leading supplier of a vast range of chemicals and labware. |

| ChemicalBook | Multiple Listed Suppliers | Varies by supplier | Varies by supplier | An online directory listing various international and domestic suppliers. |

Note: Purity, availability, and pricing are subject to change. Researchers are advised to consult the suppliers' websites for the most current information.

The Cornerstone of Research: Supplier Evaluation and Quality Control

The integrity of research data is intrinsically linked to the quality of the starting materials. Therefore, a robust protocol for supplier evaluation and incoming quality control is paramount.

The Supplier Validation Workflow

A systematic approach to qualifying a new supplier ensures a consistent and reliable supply of this compound.

Caption: A workflow for qualifying and monitoring suppliers of critical research chemicals.

Essential Quality Control Assays

Upon receipt of this compound, researchers should perform a series of analytical tests to verify its identity and purity.

NMR spectroscopy is a powerful tool for the structural elucidation and purity determination of organic compounds.

-

¹H NMR: Provides information on the proton environment in the molecule.

-

¹³C NMR: Offers insight into the carbon framework.

-

³¹P NMR: As an organophosphorus compound, ³¹P NMR is particularly informative for confirming the presence of the phosphonate group and assessing purity.[6][7][8]

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for separating and quantifying components in a mixture, thereby determining the purity of the target compound.

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a GC system equipped with a mass spectrometer (MS) detector. A common column choice for organophosphorus compounds is a non-polar or medium-polarity capillary column (e.g., HP-5MS).[9][10]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A gradient program is typically employed, starting at a low temperature and ramping up to a higher temperature to ensure separation of volatile impurities.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: A mass range appropriate for the parent ion and expected fragments of this compound.

-

-

Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrum of the peak should be compared with a reference spectrum to confirm the identity of the compound.[11][12]

Applications in the Research Landscape

This compound serves as a valuable building block in several areas of chemical research, primarily driven by the reactivity of the phosphonate moiety.

Precursor in the Synthesis of Bioactive Molecules

Phosphonates are recognized as important pharmacophores in medicinal chemistry. The phosphonate group can act as a stable mimic of a phosphate group or as a transition-state analog inhibitor of enzymes. While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs suggest potential as a precursor for novel therapeutic agents. Phosphonate derivatives, in general, are explored for their potential as antiviral and anticancer drugs.[13]

Ligand Synthesis for Catalysis

The phosphorus atom in phosphonates can coordinate with transition metals, making them potential ligands in catalysis. The cyclohexyl group provides steric bulk, which can influence the selectivity and activity of a catalytic system. Research in organometallic chemistry may explore the use of this compound or its derivatives in the development of novel catalysts for various organic transformations.

Building Block in Organic Synthesis

The phosphonate group can be utilized in various carbon-carbon bond-forming reactions, such as the Horner-Wadsworth-Emmons reaction, to synthesize alkenes with high stereoselectivity. The cyclohexyl group can be a key structural element in the target molecule.

Safety and Handling Considerations

This compound is an irritant to the skin and eyes and may cause respiratory irritation.[14] Researchers must handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The selection of a commercial source for this compound is a critical decision for researchers that hinges on a thorough evaluation of supplier reliability and stringent in-house quality control. By implementing a systematic approach to procurement and validation, scientists can ensure the integrity of their starting materials, which is fundamental to achieving reproducible and reliable research outcomes. As a versatile building block, this compound holds promise for further exploration in medicinal chemistry, catalysis, and organic synthesis.

References

- MDPI. (2023). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

- PubMed. (2010). Tandem capillary column gas chromatography-mass spectrometric determination of the organophosphonate nerve agent surrogate dimethyl methylphosphonate in gaseous phase.

- PubMed. (2002). Gas chromatographic analysis of the thermally unstable dimethyl methylphosphonate carbanion via trimethylsilyl derivatization.

- ResearchGate. (2025). 31P NMR Study on Some Phosphorus-Containing Compounds.

- Sigma-Aldrich. (2024).

- ResearchGate. (2025).

- PubMed Central. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts.

-

SpectraBase. (n.d.). Dimethylphosphite - Optional[31P NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. Chemicals | Thermo Fisher Scientific [thermofisher.com]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tandem capillary column gas chromatography-mass spectrometric determination of the organophosphonate nerve agent surrogate dimethyl methylphosphonate in gaseous phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gas chromatographic analysis of the thermally unstable dimethyl methylphosphonate carbanion via trimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound | C8H17O3P | CID 12589506 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Dimethyl cyclohexylphosphonate in common lab solvents

An In-Depth Technical Guide to the Solubility of Dimethyl Cyclohexylphosphonate in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively published, this document leverages fundamental chemical principles, physicochemical properties, and established analytical methodologies to provide researchers, scientists, and drug development professionals with a robust framework for predicting and determining its solubility. The guide details the molecular characteristics influencing solubility, offers a predicted solubility profile in a range of common laboratory solvents, and presents a detailed, self-validating experimental protocol for quantitative determination.

Introduction: The Importance of Solubility

This compound (CAS No. 1641-61-8) is an organophosphorus compound with a molecular structure that presents unique solubility challenges and opportunities.[1][2][3] Understanding its solubility is a critical first step in a multitude of research and development applications, including:

-

Reaction Chemistry: Selecting an appropriate solvent is paramount to ensure that reactants are in the same phase, facilitating optimal reaction kinetics and yield.

-

Purification: Processes such as crystallization and chromatography are fundamentally dependent on differential solubility in various solvent systems.

-

Formulation: For applications in materials science or drug development, creating stable and homogenous solutions or dispersions requires precise solubility knowledge.

This guide serves as a practical resource for scientists, explaining the theoretical underpinnings of this compound's solubility and providing the tools to assess it empirically.

Physicochemical Properties & Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1641-61-8 | [1][2] |

| Molecular Formula | C₈H₁₇O₃P | [1][2] |

| Molecular Weight | 192.19 g/mol | [1] |

| Appearance | Colorless Liquid | [4] |

| Calculated XLogP3 | 1.3 | [1] |

The structure of this compound contains two distinct regions that govern its interaction with solvents:

-

The Cyclohexyl Group: This bulky, non-polar aliphatic ring is hydrophobic and favors interactions with non-polar solvents through van der Waals forces.

-

The Dimethyl Phosphonate Group: This is the polar moiety of the molecule. The phosphoryl group (P=O) is a strong hydrogen bond acceptor, and the ester linkages provide polarity. This region interacts favorably with polar solvents.

The calculated XLogP3 value of 1.3 indicates a moderate level of lipophilicity, suggesting that the compound will not be highly soluble in water but will have an affinity for a range of organic solvents.[1] The fundamental principle of "like dissolves like" dictates that solvents with physicochemical properties similar to the solute will be most effective at dissolving it.[5][6]

Caption: Molecular structure dictates solvent preference.

Predicted Solubility Profile

Based on its dual polar/non-polar character, a qualitative solubility profile can be predicted. Organophosphonates are generally known to be soluble in a variety of organic solvents.[7] This table serves as a starting point for solvent selection, which should be confirmed experimentally.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | Insoluble / Sparingly Soluble | The large, non-polar cyclohexyl group outweighs the polarity of the phosphonate moiety, limiting miscibility with water. |

| Methanol / Ethanol | Polar Protic | Miscible | Alcohols can interact with the polar phosphonate group via hydrogen bonding and their alkyl chains are compatible with the cyclohexyl group. |

| Isopropanol | Polar Protic | Miscible | Similar to other short-chain alcohols, it effectively bridges the polarity gap. |

| Acetone | Polar Aprotic | Miscible | A good polar aprotic solvent that can effectively solvate the entire molecule. |

| Dichloromethane (DCM) | Polar Aprotic | Miscible | An excellent solvent for compounds of intermediate polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | The ether functionality and cyclic structure make it a versatile solvent for moderately polar compounds. |

| Acetonitrile | Polar Aprotic | Soluble / Miscible | A highly polar solvent that should readily dissolve the compound. |

| Dimethylformamide (DMF) | Polar Aprotic | Miscible | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Toluene | Non-polar | Miscible | The aromatic ring interacts favorably with the non-polar cyclohexyl group. |

| Hexane / Heptane | Non-polar | Soluble / Miscible | The non-polar nature of alkanes is highly compatible with the cyclohexyl group. |

Experimental Protocol for Solubility Determination

As a self-validating system, this protocol provides a reliable method to move from qualitative prediction to quantitative measurement. It is based on the widely used shake-flask method.[5]

Materials and Equipment

-

This compound

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, NMR)

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed.

-

Expert Insight: "Excess" means enough solid/liquid solute remains undissolved after equilibration. Start by adding approximately 100 mg of solute to 2 mL of the chosen solvent.

-

-

Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Equilibrate for at least 24 hours.

-

Expert Insight: 24 hours is a standard starting point to ensure the system reaches equilibrium. For viscous solvents or highly crystalline materials, 48-72 hours may be necessary.

-

Step 2: Sample Collection and Preparation

-

After equilibration, allow the vials to sit undisturbed for at least 1 hour, letting the undissolved material settle.

-

Carefully draw an aliquot of the supernatant (the clear liquid phase) using a syringe.

-

Causality Check: Do not disturb the solid material at the bottom of the vial, as this will lead to erroneously high solubility values.

-

-

Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, tared vial.

-

Trustworthiness: Filtering is a mandatory step to remove any microscopic undissolved particles that could interfere with the final quantification.

-

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of your analytical method. A high dilution factor (e.g., 100x or 1000x) is often required.

Step 3: Quantification

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC with a flame ionization detector or HPLC-UV).

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for all dilution steps. The solubility can then be expressed in units such as mg/mL, g/100 g solvent, or mol/L.

Sources

An In-depth Technical Guide to the Spectral Analysis of Dimethyl Cyclohexylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectral data for Dimethyl cyclohexylphosphonate, a compound of interest in various chemical and pharmaceutical research fields. In the absence of a complete public repository of its experimental spectra, this document leverages established principles of spectroscopy and comparative data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach is designed to offer valuable, field-proven insights for the identification and characterization of this molecule.

Molecular Structure and its Spectroscopic Implications

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound consists of a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group), single-bonded to a cyclohexyl group, and single-bonded to two methoxy groups.

Molecular Formula: C₈H₁₇O₃P[1]

Molecular Weight: 192.19 g/mol [1]

This structure dictates the electronic and vibrational environments of each atom and bond, which in turn gives rise to characteristic signals in different spectroscopic techniques. The cyclohexane ring's conformational flexibility and the electronegativity of the oxygen and phosphorus atoms are key determinants of the spectral features.

Diagram of the Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will consider ¹H NMR, ¹³C NMR, and ³¹P NMR.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 3.7 | Doublet | 6H | -OCH₃ | The methoxy protons are deshielded by the adjacent oxygen atoms. The signal is split into a doublet due to coupling with the phosphorus atom (³JHP). This is a characteristic feature of phosphonates. |

| 1.0 - 2.0 | Multiplets | 11H | Cyclohexyl protons | The protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region. The proton attached to the carbon bearing the phosphonate group (C1) will be the most deshielded. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms. Due to coupling with the phosphorus atom, the signals for the carbons of the methoxy groups and the cyclohexyl ring will be split.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |

| ~ 52 | -OCH₃ | The methoxy carbons are deshielded by the oxygen atom. The signal will be a doublet due to coupling with the phosphorus atom (²JCP). |

| 25 - 40 | Cyclohexyl carbons | The carbons of the cyclohexane ring will appear in the aliphatic region. The carbon directly attached to the phosphorus atom (C1) will be the most deshielded and will show the largest C-P coupling constant (¹JCP). The other carbons will show smaller, long-range couplings. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-220 ppm.

-

Use a pulse angle of 45-90 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this may range from several hundred to several thousand scans depending on the sample concentration).

-

-

Data Processing: Process the FID with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| **Predicted Wavenumber (cm⁻¹) ** | Intensity | Assignment | Rationale and Comparative Insights |

| ~ 2930 & 2850 | Strong | C-H stretch (cyclohexyl and methyl) | These are characteristic stretching vibrations for sp³ C-H bonds. |

| ~ 1250 | Strong | P=O stretch (phosphoryl) | The P=O bond has a strong dipole moment, resulting in a very intense absorption. This is a key diagnostic peak for phosphonates. |

| ~ 1030 | Strong | P-O-C stretch | The stretching vibrations of the P-O-C linkages also give rise to strong absorptions. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: As this compound is likely a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z 192, corresponding to the molecular weight of the compound, is expected. The intensity of this peak may be low due to the lability of the molecule under EI conditions.

-

Key Fragmentation Pathways:

-

Loss of a methoxy group (-OCH₃): A fragment ion at m/z 161.

-

Loss of a methoxy radical (•OCH₃): A fragment ion at m/z 161.

-

Loss of the cyclohexyl group (-C₆H₁₁): A fragment ion at m/z 111.

-

McLafferty rearrangement: If sterically feasible, this could lead to the loss of formaldehyde (CH₂O) from the methoxy groups.

-

Diagram of a Plausible Mass Spectrometry Fragmentation Pathway:

Caption: A simplified representation of potential fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-300).

Conclusion and Best Practices

The spectral data presented in this guide are predictive and based on the known behavior of similar organophosphorus compounds. For definitive characterization, it is imperative to acquire experimental data on a purified sample of this compound. When interpreting experimental spectra, it is crucial to consider the purity of the sample, the solvent used, and the specific parameters of the instruments. Cross-referencing data from multiple spectroscopic techniques will provide the most robust and reliable structural confirmation.

References

Sources

Methodological & Application

Application Notes and Protocols for Quantitative Proteomics using Stable Isotope Dimethyl Labeling

For Researchers, Scientists, and Drug Development Professionals

A Note on Reagent Selection: Clarifying the Role of Dimethyl Cyclohexylphosphonate

An inquiry was made regarding a protocol for stable isotope dimethyl labeling using this compound. Following a comprehensive review of the scientific literature, it is important to clarify that This compound is not a recognized or validated reagent for the reductive dimethylation of peptides in quantitative proteomics . The established, robust, and widely published method for stable isotope dimethyl labeling relies on the reductive amination of primary amines using formaldehyde and a reducing agent, typically sodium cyanoborohydride .[1][2][3][4]

This document provides a detailed guide to this validated, standard protocol. Our commitment to scientific integrity (E-E-A-T) necessitates that we present only field-proven and scientifically sound methodologies. The following protocols are based on the well-established chemistry of reductive amination, which ensures high reaction efficiency, specificity, and reproducibility for quantitative mass spectrometry.[1][5]

Introduction to Stable Isotope Dimethyl Labeling

Quantitative proteomics is a cornerstone of modern biological research, enabling the large-scale comparison of protein expression levels between different biological states.[6] Among the various chemical labeling techniques, stable isotope dimethyl labeling (SIDL) is a powerful and cost-effective strategy for relative and absolute protein quantification by mass spectrometry.[4][7][8] First introduced in 2003, the method is prized for its simplicity, high reaction yield, and applicability to virtually any sample type, including tissues and body fluids where metabolic labeling is not feasible.[5][9][10]

The technique works by covalently adding two methyl groups to the primary amines of peptides—specifically, the N-terminus of each peptide and the ε-amino group of lysine residues.[3][10] By using isotopically light or heavy versions of the labeling reagents, a specific mass difference is introduced into peptides from different samples. These samples can then be combined, fractionated, and analyzed in a single Liquid Chromatography-Mass Spectrometry (LC-MS) run, with the relative quantification derived from the signal intensities of the isotopically distinct peptide pairs.[11]

The Principle of Reductive Amination

The core of dimethyl labeling is the reductive amination reaction, a classic and efficient two-step process in organic chemistry.[6]

-

Schiff Base Formation: A primary amine on a peptide (N-terminus or lysine side chain) attacks the carbonyl carbon of formaldehyde, forming an unstable intermediate called a carbinolamine. This intermediate then dehydrates to form a stable Schiff base (an imine).

-

Reduction: A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is introduced. This agent selectively reduces the Schiff base to form a stable dimethylamine. It is not reactive enough to reduce the initial aldehyde or ketone, which prevents unwanted side reactions.

By employing isotopically distinct forms of formaldehyde (e.g., ¹²CH₂O vs. ¹³CD₂O) and/or sodium cyanoborohydride (e.g., NaBH₃CN vs. NaBD₃CN), a predictable mass shift is introduced for each labeled site, enabling multiplexed quantitative analysis.[1]

Experimental Workflow Overview

The overall process, from protein digest to data analysis, follows a clear and logical sequence. This workflow ensures that samples are processed consistently, minimizing experimental variability.

Caption: Workflow for stable isotope dimethyl labeling.

Detailed In-Solution Protocol

This protocol is designed for labeling up to 100 µg of digested protein per sample. It is crucial to use amine-free buffers (e.g., HEPES, phosphate, or triethylammonium bicarbonate - TEAB) during the protein digestion step, as primary amine-containing buffers (like Tris or ammonium bicarbonate) will interfere with the labeling reaction.

Reagent Preparation

Prepare all labeling solutions fresh on the day of use. Work in a chemical fume hood and wear appropriate personal protective equipment (PPE).

| Reagent | Component | Preparation (for one sample) | Purpose |

| Labeling Buffer | 1 M HEPES or TEAB, pH 7.5 | N/A | Buffers the reaction |

| Light Labeling Solution | 4% (v/v) Formaldehyde (CH₂O) | Dilute 37% stock 1:9.25 with ddH₂O | Source of 'light' dimethyl group |

| Heavy Labeling Solution | 4% (v/v) Deuterated Formaldehyde (CD₂O) | Dilute 20% stock 1:5 with ddH₂O | Source of 'heavy' dimethyl group |

| Reducing Agent | 0.6 M Sodium Cyanoborohydride (NaBH₃CN) | Dissolve 37.7 mg in 1 mL ddH₂O | Reduces the Schiff base |

| Quenching Solution | 1% (v/v) Ammonia | Dilute 25% stock 1:25 with ddH₂O | Quenches excess formaldehyde |

| Acidification Solution | 5% (v/v) Formic Acid (FA) | Dilute 100% stock 1:20 with ddH₂O | Stops the reaction, prepares for cleanup |

Note: Different isotopic combinations can be used for multiplexing (e.g., using ¹³CD₂O and/or NaBD₃CN). Ensure a mass difference of at least 4 Da between channels to minimize isotopic overlap.[1]

Labeling Procedure

-

Sample Preparation: Start with 20-100 µg of purified, digested peptides in an amine-free buffer (e.g., 100 mM TEAB). The peptide solution should be at a concentration of 1-5 µg/µL. Ensure the pH of the peptide solution is between 6 and 8.

-

Reagent Addition:

-

To the "Light" sample , add 4 µL of the 4% CH₂O solution.

-

To the "Heavy" sample , add 4 µL of the 4% CD₂O solution.

-

Vortex briefly and spin down.

-

-